4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is an organic compound that features a bromine and chlorine atom attached to a benzene ring, along with a sulfonamide group and a trans-4-hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with bromine and chlorine substituents. The sulfonamide group is then introduced, followed by the attachment of the trans-4-hydroxycyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloroaniline: Similar structure but lacks the sulfonamide and trans-4-hydroxycyclohexyl groups.
4-Bromo-2-chlorobenzenesulfonamide: Similar structure but lacks the trans-4-hydroxycyclohexyl group.
4-Bromo-2-chloro-N-(2-hydroxybenzylidene)aniline: Similar structure but has a different hydroxy group arrangement.
Uniqueness
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the trans-4-hydroxycyclohexyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15BrClNO3S |
---|---|
Molecular Weight |
368.67 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-(4-hydroxycyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15BrClNO3S/c13-8-1-6-12(11(14)7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5H2 |
InChI Key |
JVJCZLLCGMRBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.